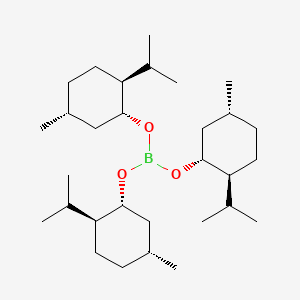
Menthyl borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menthyl borate is an organic compound derived from menthol and boric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is typically a colorless liquid that is soluble in organic solvents and has a pleasant minty odor due to its menthol component.
Preparation Methods
Synthetic Routes and Reaction Conditions
Menthyl borate can be synthesized through the esterification of menthol with boric acid. The reaction typically involves heating menthol and boric acid in the presence of a dehydrating agent, such as toluene, to remove water formed during the reaction. The reaction can be represented as follows:
Menthol+Boric Acid→Menthyl Borate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Menthyl borate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water to yield menthol and boric acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of borate esters with different oxidation states.
Substitution: this compound can participate in substitution reactions where the borate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic solutions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Menthol and boric acid.
Oxidation: Borate esters with different oxidation states.
Substitution: Various substituted borate compounds.
Scientific Research Applications
Menthyl borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, coatings, and as an additive in lubricants.
Mechanism of Action
The mechanism by which menthyl borate exerts its effects is primarily through its interaction with biological membranes and proteins. The menthol component of the compound activates the cold-sensitive TRPM8 receptors in the skin, leading to a cooling sensation. Additionally, this compound can interact with various enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl borate
- Triethyl borate
- Triphenyl borate
Comparison
Menthyl borate is unique due to its menthol component, which imparts a cooling sensation and distinct odor. Unlike other borate esters, this compound has applications in both scientific research and consumer products due to its dual functionality as a borate ester and a menthol derivative.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties, including its cooling sensation and reactivity, make it a valuable reagent in scientific research and industrial processes. The compound’s ability to undergo various chemical reactions and its potential therapeutic properties further highlight its importance in modern chemistry and biology.
Properties
CAS No. |
635-20-1 |
|---|---|
Molecular Formula |
C30H57BO3 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
tris[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate |
InChI |
InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24-,25+,26+,27+,28-,29-,30-/m1/s1 |
InChI Key |
APDCUDTVQNGARJ-YABOVECJSA-N |
Isomeric SMILES |
B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C |
Canonical SMILES |
B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


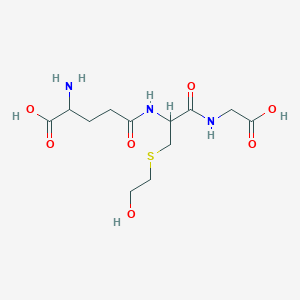
![(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13352932.png)
![2-[(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl]-1(2H)-phthalazinone](/img/structure/B13352934.png)



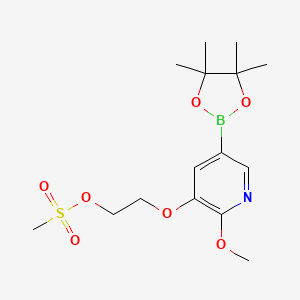
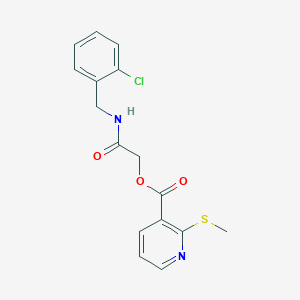
![2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone](/img/structure/B13352953.png)
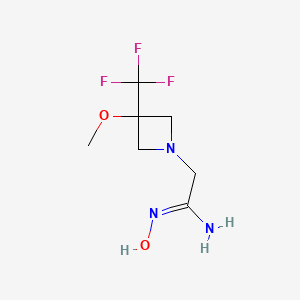
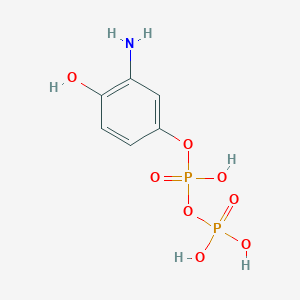
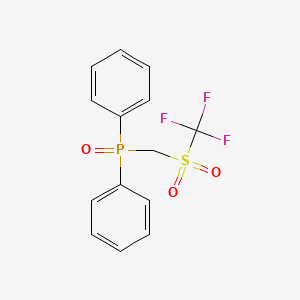
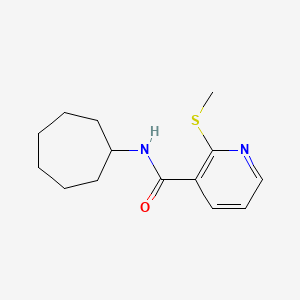
![N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13352999.png)
